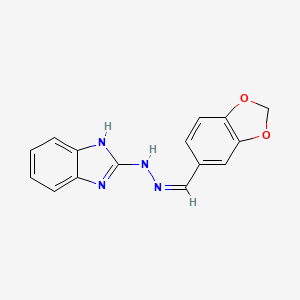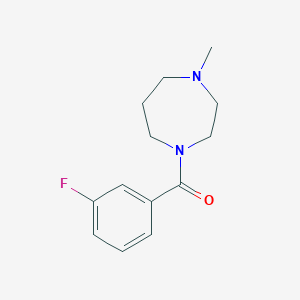![molecular formula C20H23ClN2OS2 B5435030 N-(1-adamantylmethyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5435030.png)
N-(1-adamantylmethyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-adamantylmethyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]acetamide, also known as AEMTS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AEMTS is a thioacetamide derivative that has been synthesized through a multi-step process and has shown promising results in various biochemical and physiological studies.
作用机制
The mechanism of action of N-(1-adamantylmethyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cell survival. This compound has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types. This compound has also been shown to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-(1-adamantylmethyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity in various cell types and animal models. However, this compound has some limitations, including its poor solubility in aqueous solutions and its limited bioavailability in vivo.
未来方向
There are several future directions for the study of N-(1-adamantylmethyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]acetamide. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety as a potential therapeutic agent. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, clinical trials are needed to determine the efficacy and safety of this compound in humans for various diseases.
合成方法
The synthesis of N-(1-adamantylmethyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]acetamide involves several steps, starting with the reaction between adamantylmethylamine and 2-bromoacetophenone to produce N-(1-adamantylmethyl)-2-acetophenone. This intermediate compound is then reacted with sodium hydride and 5-chloro-2-mercaptobenzothiazole to produce the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of this compound.
科学研究应用
N-(1-adamantylmethyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]acetamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been shown to have anti-viral activity against the influenza virus.
属性
IUPAC Name |
N-(1-adamantylmethyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2OS2/c21-15-1-2-17-16(6-15)23-19(26-17)25-10-18(24)22-11-20-7-12-3-13(8-20)5-14(4-12)9-20/h1-2,6,12-14H,3-5,7-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAJPLINOITFRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)CSC4=NC5=C(S4)C=CC(=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-phenyl-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acrylamide](/img/structure/B5434953.png)
![N-cyclopropyl-1'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5434960.png)
![7-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5434968.png)

![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5434977.png)
![1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-(3-methyl-2-pyridinyl)piperazine](/img/structure/B5434983.png)
![6-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5435000.png)


![N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B5435025.png)
![N-cyclohexyl-2-[(4-{[(pyridin-3-ylmethyl)amino]sulfonyl}phenyl)thio]acetamide](/img/structure/B5435029.png)
![2-(methyl{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)ethanol](/img/structure/B5435043.png)
![ethyl {[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5435047.png)
![ethyl N-benzoyl-2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoroalaninate](/img/structure/B5435050.png)